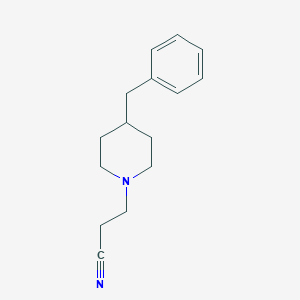

3-(4-Benzylpiperidin-1-yl)propionitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-Benzylpiperidin-1-yl)propionitrile is a useful research compound. Its molecular formula is C15H20N2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

3-(4-Benzylpiperidin-1-yl)propionitrile has been studied for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those related to this compound, exhibit antimicrobial properties. For instance, studies have synthesized piperidine derivatives that showed efficacy against bacterial pathogens like Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens such as Alternaria solani and Fusarium solani .

Neuropharmacology

The compound's structural resemblance to known psychoactive substances suggests potential applications in neuropharmacology. It may act on neurotransmitter systems, particularly those involving dopamine and serotonin transporters. Research has shown that certain piperidine derivatives demonstrate high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), indicating their potential use in treating neurological disorders .

Therapeutic Implications

This compound may have therapeutic applications in various medical conditions due to its biological activity.

Treatment of Central Nervous System Disorders

Compounds similar to this compound have been investigated for their effects on conditions like depression and anxiety. Their ability to modulate neurotransmitter systems can make them valuable in developing treatments for these disorders .

Cancer Therapeutics

Some studies have explored the potential of piperidine derivatives in cancer treatment. The compound's ability to inhibit specific pathways involved in tumor growth could position it as a candidate for anticancer therapies .

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, often starting from readily available piperidine derivatives. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

| Synthesis Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Step 1 | Benzyl chloride, piperidine | Reflux in organic solvent | High |

| Step 2 | Propionitrile | Heating under reflux | Moderate |

| Step 3 | Purification via chromatography | Standard column methods | Variable |

Case Studies

Several case studies highlight the applications of compounds related to this compound:

-

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized piperidine derivatives against tomato pathogens, demonstrating significant inhibition rates compared to control groups . -

Case Study 2: Neuropharmacological Activity

In vitro studies assessed the binding affinity of various piperidine derivatives to DAT and NET, revealing promising candidates for further development in treating mood disorders .

Propriétés

Formule moléculaire |

C15H20N2 |

|---|---|

Poids moléculaire |

228.33 g/mol |

Nom IUPAC |

3-(4-benzylpiperidin-1-yl)propanenitrile |

InChI |

InChI=1S/C15H20N2/c16-9-4-10-17-11-7-15(8-12-17)13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-8,10-13H2 |

Clé InChI |

IRDXQRKKLQYXRZ-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCC1CC2=CC=CC=C2)CCC#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.